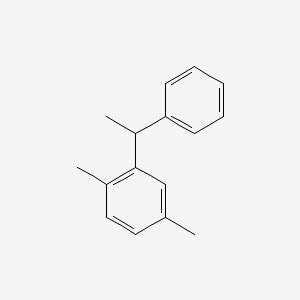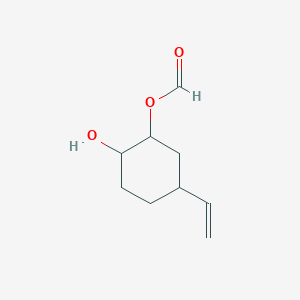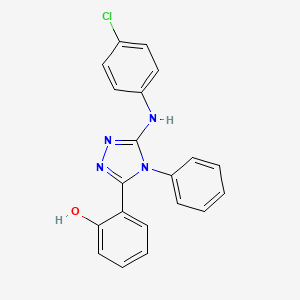
Benzenesulfonic acid, 4-bromo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-bromo-, methyl ester is an organic compound with the molecular formula C7H7BrO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position and the sulfonic acid group is esterified with a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-bromo-, methyl ester typically involves the sulfonation of bromobenzene followed by esterification. The process can be summarized as follows:
Sulfonation: Bromobenzene is treated with fuming sulfuric acid (oleum) to introduce the sulfonic acid group at the para position, forming 4-bromobenzenesulfonic acid.
Esterification: The 4-bromobenzenesulfonic acid is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous sulfonation of bromobenzene using a sulfonation reactor.
- Continuous esterification in a reactor with methanol and an acid catalyst.
- Purification of the final product through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-bromo-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.
Oxidation: The methyl ester group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxybenzenesulfonic acid, methyl ester.
Reduction: Formation of 4-bromobenzenesulfonic acid.
Oxidation: Formation of 4-bromobenzoic acid, methyl ester.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-bromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-bromo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the sulfonic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 4-bromo-, methyl ester can be compared with other similar compounds, such as:
Benzenesulfonic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a bromine atom.
Benzenesulfonic acid, 4-chloro-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Benzenesulfonic acid, 4-fluoro-, methyl ester: Similar structure but with a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
6213-85-0 |
|---|---|
Formule moléculaire |
C7H7BrO3S |
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
methyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C7H7BrO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clé InChI |
PYDQNCFCJQEDFL-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


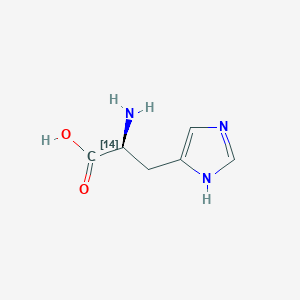


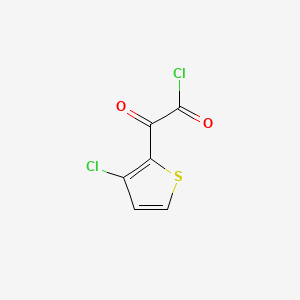
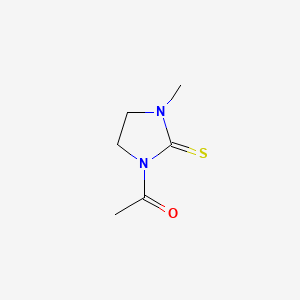

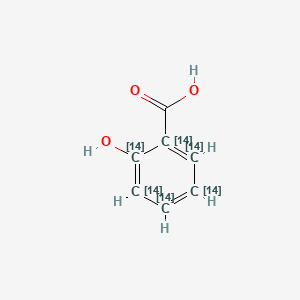
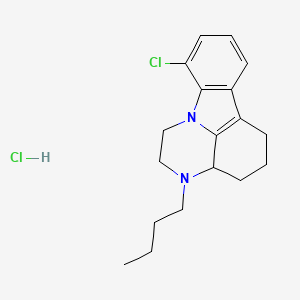
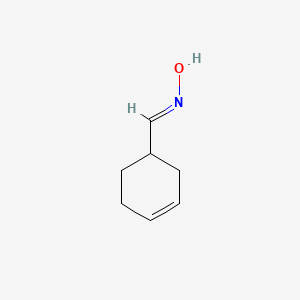
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

